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Compound of Interest

Compound Name:
Methyl 3-(aminomethyl)benzoate

Hydrochloride

Cat. No.: B093360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-(aminomethyl)benzoate hydrochloride (CAS No: 17841-68-8). Due to the limited

availability of public experimental spectra for this specific compound, this document presents a

combination of predicted data based on established spectroscopic principles and data from

structurally similar compounds. It also includes detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which

are crucial for the structural elucidation and quality control of this compound in research and

drug development settings.
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Property Value

Chemical Name Methyl 3-(aminomethyl)benzoate hydrochloride

CAS Number 17841-68-8

Molecular Formula C₉H₁₂ClNO₂

Molecular Weight 201.65 g/mol

Structure

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for Methyl 3-
(aminomethyl)benzoate hydrochloride.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
(Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.30 br s 3H -NH₃⁺

~8.10 s 1H Ar-H

~7.95 d 1H Ar-H

~7.80 d 1H Ar-H

~7.60 t 1H Ar-H

~4.15 s 2H -CH₂-

~3.90 s 3H -OCH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The broad singlet for the amine protons is due to proton exchange and quadrupole broadening.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
(Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~165.5 C=O (ester)

~138.0 Ar-C

~133.0 Ar-C

~131.0 Ar-CH

~130.0 Ar-CH

~129.5 Ar-CH

~128.5 Ar-CH

~52.5 -OCH₃

~42.0 -CH₂-

IR (Infrared) Spectroscopy Data (Typical)
Wavenumber (cm⁻¹) Intensity Assignment

3000-2800 Strong, broad N-H stretch (ammonium salt)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600, ~1480 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI+)
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m/z (Mass-to-Charge Ratio) Interpretation

166.08 [M+H]⁺ (protonated free base)

135.06 [M+H - OCH₃]⁺

107.05 [M+H - COOCH₃]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 3-(aminomethyl)benzoate hydrochloride.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or D₂O).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30°

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR:

Spectral Width: -10 to 220 ppm
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Pulse Program: Proton-decoupled

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Place a small amount of the solid Methyl 3-(aminomethyl)benzoate hydrochloride
sample directly onto the ATR crystal.

Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:
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The software automatically subtracts the background spectrum from the sample spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile/water.

Instrument Parameters (Example for ESI-MS):

Ionization Mode: Positive ion mode (ESI+).

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

Mass Range: m/z 50-500.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for the free base).

Analyze the fragmentation pattern to aid in structural confirmation.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Methyl 3-(aminomethyl)benzoate hydrochloride.
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Sample Preparation

Spectroscopic Analysis
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Conclusion
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Caption: Workflow for the spectroscopic analysis of Methyl 3-(aminomethyl)benzoate
hydrochloride.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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